2-Fluoro-4,6-dihydroxybenzaldehyde
Overview
Description
2-Fluoro-4,6-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H5FO3 It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted with a fluorine atom and two hydroxyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-4,6-dihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-4,6-dimethoxybenzaldehyde with boron tribromide in dichloromethane at low temperatures (around -78°C) followed by warming to room temperature . The reaction mixture is then worked up to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the compound is usually achieved through techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4,6-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-4,6-dihydroxybenzoic acid.
Reduction: 2-Fluoro-4,6-dihydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4,6-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4,6-dihydroxybenzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems in fungi . The compound can act as a redox-active agent, destabilizing cellular redox homeostasis and inhibiting fungal growth.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzaldehyde: Lacks the fluorine atom, which affects its reactivity and biological activity.
4,6-Dihydroxybenzaldehyde: Similar structure but without the fluorine atom, leading to different chemical properties.
2-Fluoro-4-hydroxybenzaldehyde: Similar but lacks one hydroxyl group, affecting its reactivity.
Uniqueness
2-Fluoro-4,6-dihydroxybenzaldehyde is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-4,6-dihydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-6-1-4(10)2-7(11)5(6)3-9/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJJWYKKRZWLIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621461 | |
Record name | 2-Fluoro-4,6-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170282-90-3 | |
Record name | 2-Fluoro-4,6-dihydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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